1,7-dimethyl-9-(3-methylphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
1,7-dimethyl-9-(3-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of pyrimido[1,2-g]purines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-9-(3-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
Condensation reactions: Combining smaller molecules to form the pyrimido[1,2-g]purine core.
Alkylation reactions: Introducing the methyl and phenylpropyl groups.
Cyclization reactions: Forming the final ring structure.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods such as crystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,7-dimethyl-9-(3-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of advanced materials.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-9-(3-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1,7-dimethyl-9-phenyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
- 1,7-dimethyl-9-(3-methylphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Uniqueness
1,7-dimethyl-9-(3-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C26H29N5O2 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1,7-dimethyl-9-(3-methylphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H29N5O2/c1-18-9-7-13-21(15-18)30-16-19(2)17-31-22-23(27-25(30)31)28(3)26(33)29(24(22)32)14-8-12-20-10-5-4-6-11-20/h4-7,9-11,13,15,19H,8,12,14,16-17H2,1-3H3 |
InChI Key |
UTIWPZCIGRHKPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C5=CC=CC(=C5)C |
Origin of Product |
United States |
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